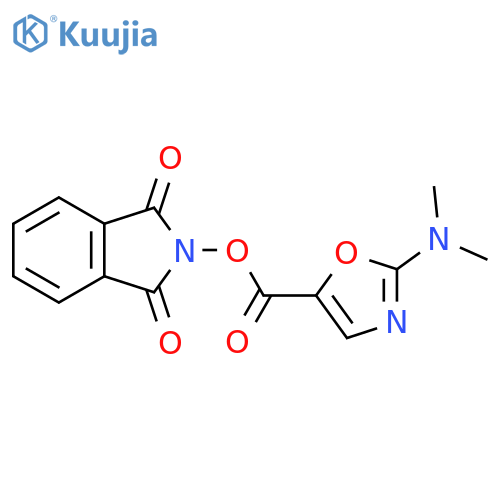Cas no 2248297-01-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate)

2248297-01-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate
- 2248297-01-8
- EN300-6514961
-
- インチ: 1S/C14H11N3O5/c1-16(2)14-15-7-10(21-14)13(20)22-17-11(18)8-5-3-4-6-9(8)12(17)19/h3-7H,1-2H3
- InChIKey: BIYAUUVNVKEENB-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN=C(N(C)C)O1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 301.06987046g/mol
- どういたいしつりょう: 301.06987046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 93Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514961-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 2.5g |
$4150.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 0.1g |
$1863.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 0.5g |
$2033.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 5g |
$6140.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 0.25g |
$1948.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 1g |
$2118.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 10g |
$9105.0 | 2023-05-31 | ||
| Enamine | EN300-6514961-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |
2248297-01-8 | 0.05g |
$1779.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
2248297-01-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate) 関連製品
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
